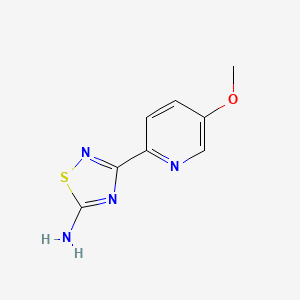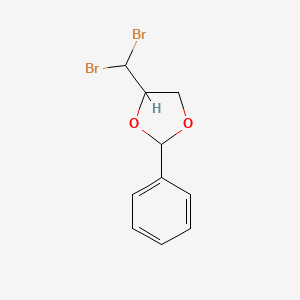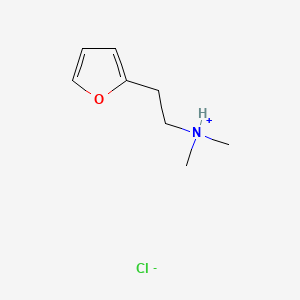
2-Furanethylamine, N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanethylamine, N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an amine group attached to the furan ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanethylamine, N,N-dimethyl-, hydrochloride typically involves the reaction of 2-furanethylamine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanethylamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
2-Furanethylamine, N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylphenethylamine: A similar compound with a phenethylamine structure.
N,N-Diisopropylethylamine: Another tertiary amine with different substituents.
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
Uniqueness
2-Furanethylamine, N,N-dimethyl-, hydrochloride is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other amines may not be suitable.
Propiedades
| 38914-90-8 | |
Fórmula molecular |
C8H14ClNO |
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
2-(furan-2-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-9(2)6-5-8-4-3-7-10-8;/h3-4,7H,5-6H2,1-2H3;1H |
Clave InChI |
LKWPIJNHDKGRDS-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCC1=CC=CO1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
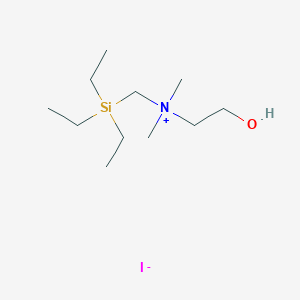
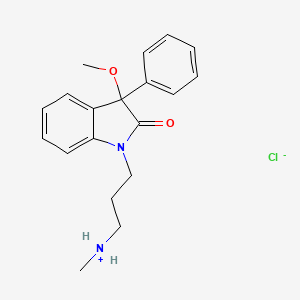
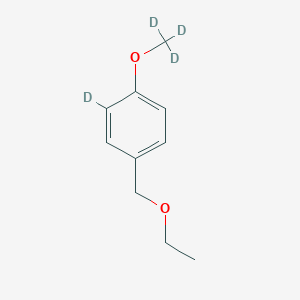
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
